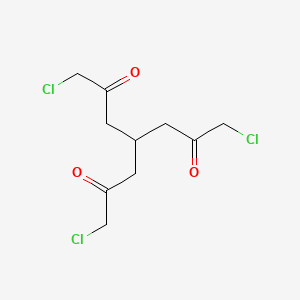![molecular formula C20H25N7 B14632294 3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine CAS No. 54807-07-7](/img/structure/B14632294.png)
3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. This compound is characterized by its unique structure, which includes a triazolo ring fused with a triazine ring, and two piperidinyl groups attached at the 5 and 7 positions. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazole with cyanuric chloride in the presence of a base such as triethylamine. The intermediate product is then reacted with piperidine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the piperidinyl groups.
Aplicaciones Científicas De Investigación
3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, including CDK2 inhibition.
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial properties.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine is unique due to its dual piperidinyl substitution, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities.
Propiedades
Número CAS |
54807-07-7 |
|---|---|
Fórmula molecular |
C20H25N7 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
3-phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine |
InChI |
InChI=1S/C20H25N7/c1-4-10-16(11-5-1)17-23-24-19-21-18(25-12-6-2-7-13-25)22-20(27(17)19)26-14-8-3-9-15-26/h1,4-5,10-11H,2-3,6-9,12-15H2 |
Clave InChI |
WMQDQVQEMZMTFU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=NN=C(N3C(=N2)N4CCCCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


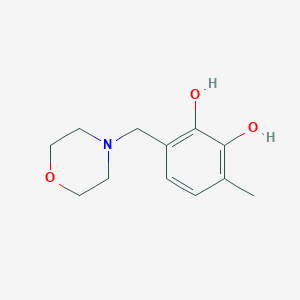
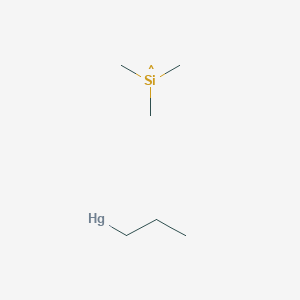

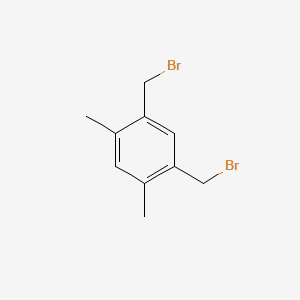
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)
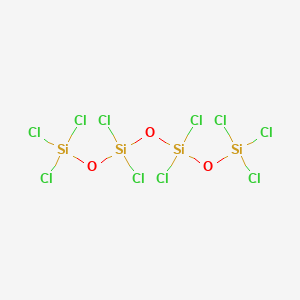
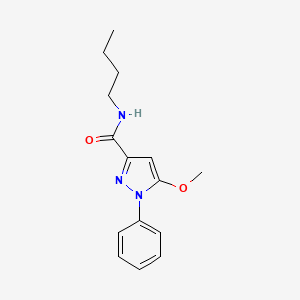
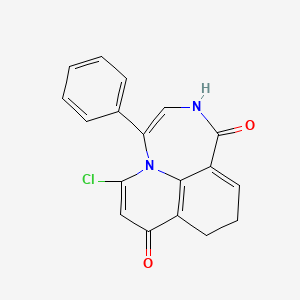
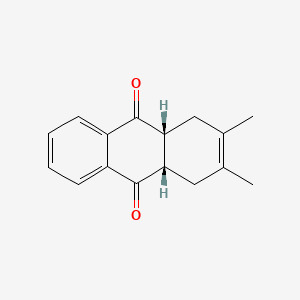
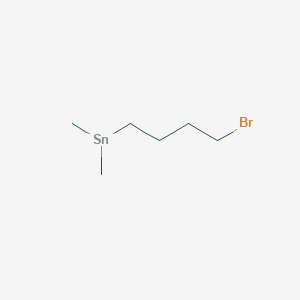
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
